molecular formula C24H16BrClN2O2 B2580129 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide CAS No. 312616-69-6

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide

Cat. No.: B2580129
CAS No.: 312616-69-6
M. Wt: 479.76
InChI Key: UJPVWWQTZHRTHM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a naphthalene moiety and a carbamoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms onto the benzene ring.

    Carbamoylation: The intermediate product is then reacted with a naphthalen-1-yl isocyanate to introduce the carbamoyl group, forming the final compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be carried out using potassium permanganate, while reduction can be achieved using lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds. This reaction typically uses palladium catalysts and boronic acids as reagents.

Scientific Research Applications

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide can be compared with other similar compounds, such as:

    5-bromo-2-chloro-N-(3-(phenylcarbamoyl)phenyl)benzamide: This compound lacks the naphthalene moiety, which may affect its chemical and biological properties.

    5-bromo-2-chloro-N-(3-(naphthalen-2-ylcarbamoyl)phenyl)benzamide: This compound has the naphthalene moiety attached at a different position, which may influence its reactivity and interactions with biological targets.

    5-bromo-2-chloro-N-(3-(methylcarbamoyl)phenyl)benzamide: This compound has a methyl group instead of the naphthalene moiety, which may result in different chemical and biological activities.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrClN2O2/c25-17-11-12-21(26)20(14-17)24(30)27-18-8-3-7-16(13-18)23(29)28-22-10-4-6-15-5-1-2-9-19(15)22/h1-14H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVWWQTZHRTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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